

Application Notes and Protocols: 1,2-Diiodoethane in Radical Cyclization Reactions

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Compound of Interest

Compound Name: 1,2-Diiodoethane

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Introduction

Radical cyclization reactions are powerful transformations in organic synthesis, enabling the construction of complex cyclic scaffolds from acyclic precursors with high levels of regio- and stereocontrol. These reactions proceed through radical intermediates and are fundamental in the synthesis of natural products and pharmaceutical agents. While not typically a direct participant in the cyclization cascade, **1,2-diiodoethane** ($\text{ICH}_2\text{CH}_2\text{I}$) serves a critical and indispensable role as the preferred reagent for the preparation of samarium(II) iodide (SmI_2 , Kagan's Reagent).^{[1][2][3]} SmI_2 is a potent and versatile single-electron transfer (SET) agent that has revolutionized the field of radical chemistry, particularly in mediating challenging reductive cyclizations under mild conditions.^{[1][4]}

This document provides detailed application notes and protocols for the use of **1,2-diiodoethane** in generating samarium(II) iodide for subsequent radical cyclization reactions.

Application Notes: Samarium(II) Iodide-Mediated Radical Cyclizations

The primary application of **1,2-diiodoethane** in this context is its reaction with samarium metal to produce a solution of samarium(II) iodide in a solvent, typically tetrahydrofuran (THF).^{[2][3]} This in situ generated SmI_2 is then used to initiate radical cyclization by reducing a functional

group within the substrate, most commonly a ketone, aldehyde, ester, or lactone, to a ketyl radical.[5][6][7]

Mechanism of Action

The general mechanism for a SmI_2 -mediated radical cyclization, for example of a keto-alkene, involves several key steps:

- **Single-Electron Transfer (SET):** SmI_2 donates an electron to the carbonyl group of the substrate, generating a samarium ketyl radical anion.[6][8]
- **Radical Cyclization:** The newly formed radical attacks a tethered unsaturated moiety (e.g., an alkene or alkyne) in an intramolecular fashion. 5-exo-trig cyclizations are common and often proceed with high diastereoselectivity.[4][9]
- **Second Electron Transfer:** The resulting cyclized alkyl radical is reduced by a second equivalent of SmI_2 to form an organosamarium(III) species.[9]
- **Protonation:** The organosamarium intermediate is then protonated during the reaction or upon aqueous workup to yield the final cyclic alcohol product.[9]

Additives such as water (H_2O) or hexamethylphosphoramide (HMPA) are often used to enhance the reducing power and modify the selectivity of the SmI_2 reagent system.[6][8]

Data Presentation: Examples of SmI_2 -Mediated Radical Cyclizations

The following table summarizes the application of SmI_2 (prepared from **1,2-diiodoethane**) in the radical cyclization of various substrates, highlighting the versatility and efficiency of this methodology.

Substrate Class	Representative Substrate	Product	Yield (%)	Diastereomeric Ratio (d.r.)	Reference
Keto-alkene	γ -Ketoester with β -styryl group	7-exo-trig cyclized benzannulated carbocycle	Good	N/A	[4]
Unsaturated Lactone	δ -Lactone with pendant alkene	Substituted cycloheptanol	High	>95:5	[4]
Unsaturated Lactone (Cascade)	Lactone with two pendant alkenes	Carbo[5.4.0]bicyclic motif	Good	>95:5	[10]
α -Carbomethoxy δ -Lactone	6-methyl-substituted δ -lactone	Alkene hydrocarboxylation product	66	4:1	[5][8]
Keto-enone	γ -Keto-enone	Spiro[4.4]nonane derivative	Good	High	[4]
Unsaturated Imide	N-alkenyl succinimide	2-Aza-bicycle	High	>95:5	[6]
Unsaturated Aldehyde	Aldehyde with pendant α,β -unsaturated ester	Tricyclic lactone	60	Good	[4]

Experimental Protocols

Extreme care should be taken to ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) as Sml_2 is highly sensitive to air and moisture.

Protocol 1: Preparation of 0.1 M Samarium(II) Iodide Solution in THF

This protocol is adapted from Kagan's original procedure for the preparation of SmI_2 using **1,2-diiodoethane**.^[2]^[3]

Materials:

- Samarium metal powder (1.65 g, 11.0 mmol)
- **1,2-Diiodoethane** (1.55 g, 5.5 mmol), purified*
- Anhydrous Tetrahydrofuran (THF), freshly distilled (55 mL)

*Purification of **1,2-diiodoethane**: Dissolve 20 g of **1,2-diiodoethane** in ~400 mL of diethyl ether. Wash the solution five times with 100 mL portions of saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) and once with 100 mL of water. Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain a white solid. The solid should be protected from light and stored under an inert atmosphere.^[1]

Procedure:

- Place the samarium powder and a Teflon-coated magnetic stir bar into an oven-dried 100 mL round-bottom flask.
- Seal the flask with a rubber septum, and then evacuate and backfill with argon three times.
- Add the purified **1,2-diiodoethane** to the flask against a positive flow of argon.
- Seal the flask again, briefly evacuate and backfill with argon to remove any oxygen introduced and the ethylene gas that will be formed.
- Using a syringe, add 55 mL of anhydrous THF to the flask.
- Stir the suspension vigorously at room temperature. The reaction is initiated within a few minutes, indicated by the formation of a deep blue-green color. The reaction can take several hours to complete.^[3]

- Once the reaction is complete (the solution is a deep, dark blue), stop stirring and allow the excess samarium metal to settle for approximately 30 minutes.
- The resulting supernatant is a ~0.1 M solution of SmI_2 in THF, ready for use. It is recommended to use the solution within a few days of preparation.[\[11\]](#)

Protocol 2: SmI_2 - H_2O -Mediated Reductive Radical Cyclization of an Unsaturated Lactone

This protocol is a representative example of a diastereoselective radical cyclization to form a cycloheptanol derivative.[\[4\]](#)

Materials:

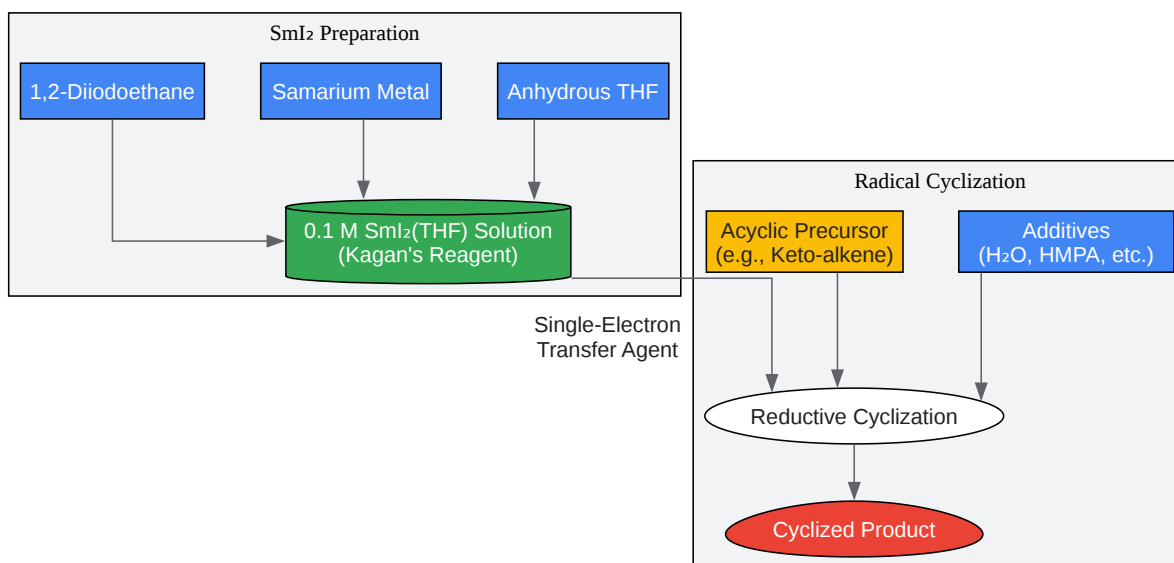
- Unsaturated lactone substrate (0.1 mmol, 1.0 equiv)
- Freshly prepared 0.1 M SmI_2 solution in THF (4.4 mL, 0.44 mmol, 4.4 equiv)
- Sterile, deionized water (72 μL , 4.0 mmol, 40 equiv)
- Anhydrous THF
- Saturated aqueous sodium/potassium tartrate solution
- Saturated aqueous sodium thiosulfate ($\text{Na}_2\text{S}_2\text{O}_3$) solution
- Diethyl ether or Ethyl acetate
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Dissolve the unsaturated lactone substrate (0.1 mmol) in anhydrous THF (2 mL) in an oven-dried flask under an argon atmosphere.

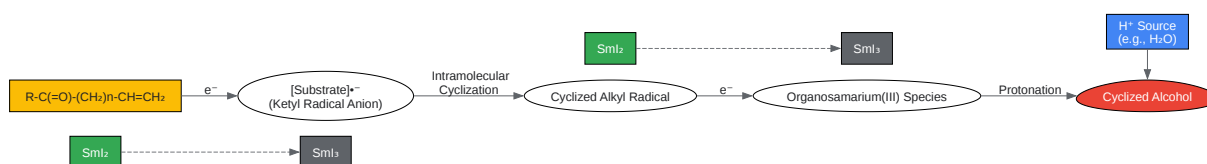
- In a separate oven-dried flask under argon, add the freshly prepared 0.1 M SmI_2 solution (4.4 mL).
- To the SmI_2 solution, add the deionized water (72 μL) via syringe.
- Cool the reaction flask containing the substrate to $-78\text{ }^\circ\text{C}$ in a dry ice/acetone bath.
- Slowly add the $\text{SmI}_2\text{-H}_2\text{O}$ solution to the substrate solution via cannula or syringe over 10-15 minutes.
- Stir the reaction mixture at $-78\text{ }^\circ\text{C}$ and monitor the reaction progress by TLC.
- Upon completion, quench the reaction at $-78\text{ }^\circ\text{C}$ by adding saturated aqueous $\text{Na}_2\text{S}_2\text{O}_3$ solution to consume any unreacted iodine species, followed by saturated aqueous sodium/potassium tartrate solution to chelate the samarium salts.
- Allow the mixture to warm to room temperature and stir until the aqueous layer becomes colorless.
- Transfer the mixture to a separatory funnel and extract three times with diethyl ether or ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the desired cyclized product.

Visualizations



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Caption: Overall workflow from **1,2-diiodoethane** to cyclized products.



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Caption: General mechanism of SmI₂-mediated ketyl-alkene radical cyclization.

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